Cycloartenol
Overview
Description
Cycloartenol is a pentacyclic triterpenoid that plays a crucial role in the biosynthesis of plant sterols. It is the starting point for the synthesis of almost all plant steroids, making it chemically distinct from the steroids of fungi and animals, which are produced from lanosterol . This compound is synthesized from 2,3-oxidosqualene by the enzyme this compound synthase .
Mechanism of Action
Target of Action
Cycloartenol is a triterpenoid compound that plays a crucial role in the biosynthesis of plant sterols . It is the precursor for the synthesis of almost all plant steroids , making it a key player in plant growth and development . The primary target of this compound is the enzyme this compound synthase , which catalyzes the conversion of 2,3-oxidosqualene to this compound .
Mode of Action
This compound interacts with its target, this compound synthase, to initiate the biosynthesis of plant sterols . This interaction leads to the production of various sterol compounds, which are essential for numerous physiological processes in plants .
Biochemical Pathways
This compound is involved in the biosynthesis of phytosterols and cholesterol in plants . It is biosynthesized from farnesyl diphosphate (FPP) via the action of squalene synthase and squalene epoxidase . The this compound synthase then converts the resulting 2,3-oxidosqualene to this compound . This compound serves as the starting point for the synthesis of other sterols, including campesterol, stigmasterol, and β-sitosterol .
Pharmacokinetics
It is known that the bioavailability and efficacy of triterpenoid compounds like this compound can be influenced by factors such as the method of administration and the presence of other compounds .
Result of Action
The action of this compound leads to the production of various sterol compounds, which play crucial roles in plant physiology . These sterols are involved in the regulation of numerous developmental processes, including root and shoot growth, vascular differentiation, fertility, flowering, and seed germination . They also participate in the plant’s response to environmental stresses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the biosynthesis of sterols from this compound can be affected by conditions such as temperature, light, and nutrient availability . These factors can influence the activity of the enzymes involved in the biosynthesis pathway, thereby affecting the production of sterols and the overall physiological response of the plant .
Biochemical Analysis
Biochemical Properties
Cycloartenol is an important intermediate in the biosynthesis of sterols in plants. It is synthesized from 2,3-oxidosqualene by the enzyme this compound synthase (CAS1, EC 5.4.99.8) . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form this compound, which is then further processed to produce various sterols. This compound interacts with several enzymes and proteins involved in sterol biosynthesis, including sterol-C24-methyltransferase type 1 (SMT1) and sterol side chain reductase 2 (SSR2) . These interactions are essential for the conversion of this compound into other sterols, such as campesterol, sitosterol, and stigmasterol.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In plants, it is involved in the maintenance of membrane structures and the regulation of cell growth and development . This compound influences cell signaling pathways, gene expression, and cellular metabolism by serving as a precursor for the synthesis of sterols, which are vital components of cell membranes and signaling molecules. For example, in tobacco BY-2 cells, inhibition of this compound synthase leads to changes in sterol composition and affects the expression of genes involved in sterol biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from 2,3-oxidosqualene by this compound synthase . This enzyme catalyzes the cyclization reaction, resulting in the formation of this compound. This compound then undergoes further modifications by enzymes such as SMT1 and SSR2 to produce various sterols. These sterols play crucial roles in maintaining membrane fluidity, regulating enzyme activities, and serving as precursors for signaling molecules . This compound’s interactions with these enzymes and its role in sterol biosynthesis highlight its importance in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term studies in tobacco plants have demonstrated that overexpression of enzymes involved in this compound biosynthesis can lead to changes in sterol composition and increased sterol levels . These findings suggest that this compound’s effects on cellular function can vary depending on its stability and the duration of exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its potential therapeutic applications. Different dosages of this compound can lead to varying effects on cellular function and metabolism. For example, studies have shown that this compound exhibits anti-proliferative effects on glioma U87 cells in a concentration-dependent manner . Higher doses of this compound can inhibit cell migration and proliferation, while lower doses may have minimal effects. These findings highlight the importance of dosage in determining the biological effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to sterol biosynthesis. It serves as a precursor for the synthesis of various sterols, including campesterol, sitosterol, and stigmasterol . The conversion of this compound to these sterols involves multiple enzymatic steps, including methylation, demethylation, and reduction reactions. Enzymes such as SMT1 and SSR2 play key roles in these pathways by catalyzing specific modifications of this compound . These metabolic pathways are essential for maintaining cellular homeostasis and regulating various physiological processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is synthesized in the endoplasmic reticulum and transported to other cellular compartments where it undergoes further modifications . The distribution of this compound within cells is crucial for its role in sterol biosynthesis and its interactions with other biomolecules. Studies have shown that this compound can accumulate in lipid particles and microsomes, indicating its association with membrane structures .
Subcellular Localization
The subcellular localization of this compound is primarily in the endoplasmic reticulum, where it is synthesized by this compound synthase . This compound can also be found in lipid particles and microsomes, where it interacts with enzymes involved in sterol biosynthesis. The localization of this compound within specific cellular compartments is essential for its function and activity. Targeting signals and post-translational modifications may play a role in directing this compound to specific organelles and compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloartenol can be synthesized through the cyclization of 2,3-oxidosqualene, catalyzed by this compound synthase . This enzyme-mediated reaction involves the conversion of 2,3-oxidosqualene into this compound through a series of protonation, rearrangement, and deprotonation steps .
Industrial Production Methods: In industrial settings, this compound can be produced using genetically engineered microorganisms. For example, Escherichia coli can be engineered to express the biosynthetic pathway genes from Arabidopsis thaliana, including squalene synthase, squalene epoxidase, and this compound synthase . This method allows for the efficient production of this compound in a controlled environment.
Chemical Reactions Analysis
Types of Reactions: Cycloartenol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the conversion of this compound into other sterols and triterpenoids.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various phytosterols and triterpenoids, which are essential components of plant cell membranes and have significant biological activities .
Scientific Research Applications
Cycloartenol has a wide range of scientific research applications:
Comparison with Similar Compounds
Cycloartenol is unique among sterol precursors due to its pentacyclic structure. Similar compounds include:
This compound’s unique structure and role in plant sterol biosynthesis make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h9,21-25,31H,8,10-19H2,1-7H3/t21-,22-,23+,24+,25+,27-,28+,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRKEUAIJMULO-YBXTVTTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894760 | |
Record name | Cycloartenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cycloartenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
469-38-5 | |
Record name | Cycloartenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=469-38-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloartenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloartenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOARTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU32VE82N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cycloartenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99 °C | |
Record name | Cycloartenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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